![molecular formula C8H11N3O2S B2601981 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine CAS No. 115170-29-1](/img/structure/B2601981.png)
3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a chemical compound with the molecular weight of 213.26 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(methylsulfonyl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine . The InChI code is 1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a powder . The molecular weight of the compound is 213.26 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Building Blocks for Drug Development
The compound serves as a crucial building block in medicinal chemistry. It’s used to create a focused small molecule library of triazolopyrazines, which are considered “privileged motifs” due to their potential to bind to numerous receptors . These libraries are instrumental in the development of new therapeutic agents, providing a diverse range of substituents that can be tailored for specific medicinal purposes.
Synthetic Chemistry: Access to Target Derivatives
In synthetic chemistry, this compound provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents . This accessibility is vital for rapid synthesis and testing of new compounds, accelerating the pace of discovery and development in chemical research.
Pharmacology: Receptor Agonists and Antagonists
The structural elements of 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine make it a candidate for creating potent ligands for various receptors . These ligands can act as either agonists or antagonists, making them valuable for studying and potentially treating a wide range of physiological and psychological conditions.
Biochemical Research: Chemical Labels
This compound can also be used as a chemical label to elucidate biochemical mechanisms . Its ability to bind to specific biological targets allows researchers to track and understand complex biochemical processes, contributing to the advancement of molecular biology and biochemistry.
Therapeutic Agents: Anti-Cancer Properties
The triazolopyrazine derivatives have shown potential as therapeutic agents with anti-cancer properties . Their ability to interfere with cancer cell proliferation makes them a subject of interest for oncological research and drug development.
Material Science: Organic Frameworks
Due to its stable organic framework, this compound has applications in material science . It can be used to create novel materials with specific properties, such as increased durability or enhanced conductivity, which are essential for developing new technologies.
Drug-Like Compounds: Privileged Structures
The compound’s core structure is identified as a “privileged structure,” which is a key component in the success of drug-like compounds . These structures are foundational in the creation of new drugs that can effectively interact with biological systems.
Lead Molecule Discovery: Combinatorial Library Production
Lastly, it plays a significant role in the production of combinatorial libraries used in the search for lead molecules . These libraries are crucial for identifying new compounds with desirable biological activities, paving the way for the discovery of new drugs.
Propiedades
IUPAC Name |
3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNVPZVFXLNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)
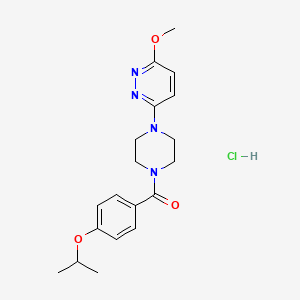

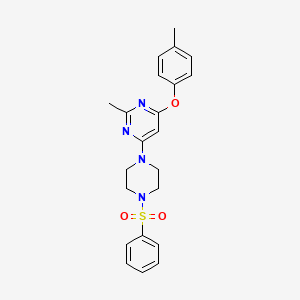
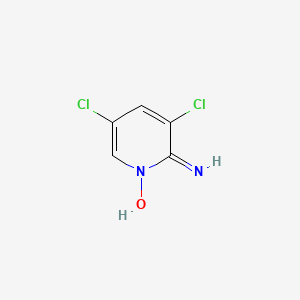
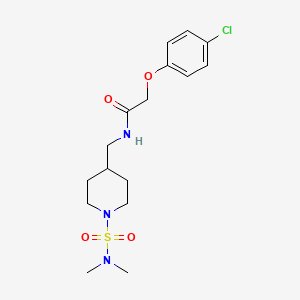
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
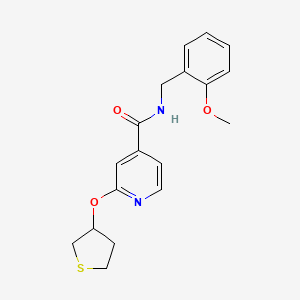
![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)
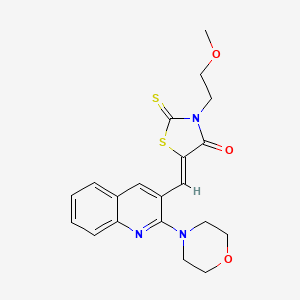
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)